molecular formula C8H7BrFNO2 B14784532 3-Bromo-5-fluoro-2-(methylamino)benzoic acid

3-Bromo-5-fluoro-2-(methylamino)benzoic acid

Cat. No.: B14784532
M. Wt: 248.05 g/mol
InChI Key: UXCUUXBJUAQVII-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-2-nitrobenzoic acid, followed by reduction to form the corresponding amine. The methylation of the amine group is then carried out using methyl iodide or a similar methylating agent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-(methylamino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield nitro or hydroxyl derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-2-(methylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-5-fluoro-2-(methylamino)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modifying protein structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-2-(methylamino)benzoic acid is unique due to the combination of bromine, fluorine, and methylamino substituents on the benzene ring. This specific arrangement provides distinct chemical properties, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

3-bromo-5-fluoro-2-(methylamino)benzoic acid

InChI

InChI=1S/C8H7BrFNO2/c1-11-7-5(8(12)13)2-4(10)3-6(7)9/h2-3,11H,1H3,(H,12,13)

InChI Key

UXCUUXBJUAQVII-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Br)F)C(=O)O

Origin of Product

United States

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